molecular formula C9H12N2O2*HCl B555328 4-Amino-3-phenyl-L-alanine monohydrochloride CAS No. 62040-55-5

4-Amino-3-phenyl-L-alanine monohydrochloride

Cat. No. B555328
CAS RN: 62040-55-5
M. Wt: 180,09*36,45 g/mole
InChI Key: ISCZSPZLBJLJGO-QRPNPIFTSA-N
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Description

4-Amino-3-phenyl-L-alanine monohydrochloride is a compound with the molecular formula C9H13ClN2O2 . It is also known by other names such as 4-Amino-L-phenylalanine hydrochloride and p-Amino-L-phenylalanine hydrochloride . The molecular weight of this compound is 216.66 g/mol .


Molecular Structure Analysis

The InChI string for 4-Amino-3-phenyl-L-alanine monohydrochloride is InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1 . This provides a detailed description of the molecule’s structure. The compound also has a canonical SMILES string, which is C1=CC(=CC=C1CC(C(=O)O)N)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.66 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Scientific Research Applications

Application 1: Production of L-Phenylalanine

  • Summary of Application : L-Phenylalanine (L-Phe) is an essential amino acid used in food and medicinal applications. It is used in feed, food additives, taste and aroma enhancers, pharmaceuticals, dietary supplements, nutraceuticals, and ingredients in cosmetics .
  • Methods of Application : An in vitro system was developed for a direct, quantitative investigation of phenylalanine biosynthesis in E. coli. The absolute concentrations of six enzymes involved in the shikimate (SHIK) pathway were determined by a quantitative proteomics approach and in vitro enzyme titration experiments .
  • Results or Outcomes : The yield of phenylalanine increased 3.0 and 2.1 times when the concentrations of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) were increased 2.5 times .

Application 2: Production of 3,4-dihydroxy L-phenylalanine (L-dopa)

  • Summary of Application : L-dopa is an amino acid derivative gaining interest as a drug of choice for Parkinson’s disease .
  • Methods of Application : The production of L-dopa is accomplished by a newly isolated filamentous fungus Aspergillus niger. Grinded mycelia gave 1.26 fold higher L-dopa production compared to the intact at 6% glucose (pH 5.5) .
  • Results or Outcomes : The rate of L-tyrosine consumption was improved from 0.198 to 0.281 mg/ml .

Safety And Hazards

The compound is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be handled in a well-ventilated place, and dust formation should be avoided .

properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211104
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-phenyl-L-alanine monohydrochloride

CAS RN

62040-55-5, 312693-79-1
Record name L-Phenylalanine, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62040-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062040555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-phenyl-L-alanine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Amino-L-phenylalanine hydrochloride hemihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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